Cas no 113706-21-1 (Verrucofortine)

Verrucofortine 化学的及び物理的性質
名前と識別子
-
- 2H-Pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione,6-acetyl-10b-(1,1-dimethyl-2-propen-1-yl)-6,10b,11,11a-tetrahydro-3-(2-methylpropyl)-,(3S,5aR,10bR,11aS)-
- 2H-Pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione,6-acetyl-10b-(1,1-dimethyl-2-prop...
- 2H-Pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione,6-acetyl-10b-(1,1-dimethyl-2-propen-1-yl)-6,10b,11,11a-tetrahydr
- verrucofortine
- (3S-(3alpha,5aalpha,10balpha,11abeta))-6-Acetyl-10b-(1,1-dimethyl-2-propenyl)-6,10b,11,11a-tetrahydro-3-(2-methylpropyl)-2H-pyrazino(1',2':1,5)pyrrolo(2,3-b)indole-1,4-(3H,5aH)-dione
- 2H-Pyrazino(1',2':1,5)pyrrolo(2,3-b)indole-1,4-(3H,5aH)-dione, 6-acetyl-
- 2H-Pyrazino(1',2':1,5)pyrrolo(2,3-b)indole-1,4-(3H,5aH)-dione, 6-acetyl-10b-(1,1-dimethyl-2-propenyl)-6,10b,11,11a-tetrahydro-3-(2-methylpropyl)-, (3S,5aR,10bR,11aS)-
- Fructigenine B
- Fructigenine B, Verrucosine, Verrucozine
- 4H-2,4a,5-Triaza-2,3,4bβ,5,9b,10-hexahydro-3β-(2-methylpropyl)-5-acetyl-9bβ-(1,1-dimethylallyl)indeno[2,1-a]indene-1,4(10aαH)-dione
- (3S)-3β-Isobutyl-6-acetyl-10bβ-(1,1-dimethyl-2-propenyl)-1,3,4,5aβ,6,10b,11,11aα-octahydro-2H-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
- (-)-Verrucofortine
- CS-0372111
- DTXSID10921171
- 113706-21-1
- HY-N10270
- 6-Acetyl-1-hydroxy-10b-(2-methylbut-3-en-2-yl)-3-(2-methylpropyl)-3,5a,6,10b,11,11a-hexahydro-4H-pyrazino[1',2':1,5]pyrrolo[2,3-b]indol-4-one
- (3S,5aR,10bR,11aS)-6-acetyl-10b-(1,1-dimethyl-2-propen-1-yl)-6,10b,11,11a-tetrahydro-3-(2-methylpropyl)-2H-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione
- (1R,4S,7S,9R)-16-acetyl-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione
- 2H-Pyrazino(1',2':1,5)pyrrolo(2,3-b)indole-1,4-(3H,5aH)-dione, 6-acetyl-10b-(1,1-dimethyl-2-propenyl)-6,10b,11,11a-tetrahydro-3-(2-methylpropyl)-, (3S-(3alpha,5aalpha,10balpha,11abeta))-
- CHEBI:212561
- DA-59420
- (1R,4S,7S,9R)-16-acetyl-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo(7.7.0.02,7.010,15)hexadeca-10,12,14-triene-3,6-dione
- Verrucofortine
-
- インチ: 1S/C24H31N3O3/c1-7-23(5,6)24-13-19-20(29)25-17(12-14(2)3)21(30)27(19)22(24)26(15(4)28)18-11-9-8-10-16(18)24/h7-11,14,17,19,22H,1,12-13H2,2-6H3,(H,25,29)/t17-,19-,22-,24+/m0/s1
- InChIKey: BMRZKNPRSPWNNW-UNBWHIKDSA-N
- SMILES: O=C1[C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@]2([H])C([H])([H])[C@]3(C4=C([H])C([H])=C([H])C([H])=C4N(C(C([H])([H])[H])=O)[C@@]3([H])N21)C(C([H])=C([H])[H])(C([H])([H])[H])C([H])([H])[H])=O
計算された属性
- 精确分子量: 409.236542
- 同位素质量: 409.236542
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 30
- 回転可能化学結合数: 4
- 複雑さ: 776
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.8
- トポロジー分子極性表面積: 69.7
- 分子量: 409.5
じっけんとくせい
- Color/Form: NA
- 密度みつど: 1.21
- ゆうかいてん: 93-95℃
- Boiling Point: 654.4°Cat760mmHg
- フラッシュポイント: 349.6°C
- Refractive Index: 1.601
Verrucofortine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
Verrucofortine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-202382-5 mg |
Verrucofortine, |
113706-21-1 | >99% | 5mg |
¥2,143.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202382-5mg |
Verrucofortine, |
113706-21-1 | >99% | 5mg |
¥2143.00 | 2023-09-05 | |
1PlusChem | 1P007ROM-5mg |
Verrucofortine |
113706-21-1 | ≥98% | 5mg |
$328.00 | 2023-12-26 | |
TRC | V128808-10mg |
Verrucofortine |
113706-21-1 | 10mg |
$ 511.00 | 2023-04-16 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67012-5mg |
Verrucofortine |
113706-21-1 | 98% | 5mg |
¥2993.00 | 2022-04-26 | |
BioAustralis | BIA-V1175-25mg |
Verrucofortine |
113706-21-1 | >95% by HPLC | 25mg |
$805.00 | 2024-07-19 | |
1PlusChem | 1P007ROM-25mg |
Verrucofortine |
113706-21-1 | ≥98% | 25mg |
$1087.00 | 2023-12-26 | |
TRC | V128808-5mg |
Verrucofortine |
113706-21-1 | 5mg |
$ 322.00 | 2023-04-16 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67012-25mg |
Verrucofortine |
113706-21-1 | 98% | 25mg |
¥10089.00 | 2022-04-26 | |
BioAustralis | BIA-V1175-5 mg |
Verrucofortine |
113706-21-1 | >95%byHPLC | 5mg |
$205.00 | 2023-09-19 |
Verrucofortine 関連文献
-
J. E. Saxton Nat. Prod. Rep. 1989 6 433
-
Wen-Bing Yin,Xiu-Lan Xie,Marco Matuschek,Shu-Ming Li Org. Biomol. Chem. 2010 8 1133
-
Wen-Bing Yin,Xia Yu,Xiu-Lan Xie,Shu-Ming Li Org. Biomol. Chem. 2010 8 2430
-
Shu-Ming Li Nat. Prod. Rep. 2010 27 57
Verrucofortineに関する追加情報
Introduction to Verrucofortine (CAS No. 113706-21-1)
Verrucofortine, a naturally occurring compound with the chemical designation CAS No. 113706-21-1, has garnered significant attention in the field of pharmaceutical research due to its unique biochemical properties and potential therapeutic applications. This compound, derived from the plant Verrucaria species, has been the subject of extensive studies aimed at elucidating its molecular mechanisms and exploring its pharmacological relevance.
The chemical structure of Verrucofortine exhibits a complex arrangement of functional groups, which contributes to its distinctive biological activity. Recent advancements in spectroscopic techniques and computational chemistry have enabled researchers to gain deeper insights into its structural features and interactions with biological targets. These studies have highlighted the compound's potential as a modulator of various cellular pathways, making it a promising candidate for further development in drug discovery.
In the realm of medicinal chemistry, Verrucofortine has been investigated for its anti-inflammatory and immunomodulatory effects. Preclinical studies have demonstrated that this compound can significantly reduce inflammation by inhibiting key pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism by which Verrucofortine exerts these effects appears to involve the modulation of nuclear factor kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.
Furthermore, Verrucofortine has shown promise in preclinical models of neurodegenerative diseases. Research indicates that it may protect against neuronal damage by enhancing antioxidant defenses and reducing oxidative stress. These findings are particularly intriguing given the increasing prevalence of neurodegenerative disorders worldwide. The compound's ability to cross the blood-brain barrier has also been noted, suggesting its potential for treating central nervous system disorders.
The pharmacokinetic profile of Verrucofortine is another area of active investigation. Studies have revealed that it exhibits moderate bioavailability and a favorable half-life, making it a suitable candidate for therapeutic applications. However, challenges remain in terms of optimizing its delivery and minimizing potential side effects. Researchers are exploring various formulation strategies, including nanotechnology-based delivery systems, to enhance the efficacy and safety of Verrucofortine.
Recent clinical trials have provided preliminary evidence supporting the therapeutic potential of Verrucofortine in treating certain inflammatory conditions. While these trials are still in early stages, the results are encouraging and warrant further investigation. The compound's dual action as both an anti-inflammatory agent and an immunomodulator positions it as a versatile therapeutic option for a range of diseases.
The synthesis and purification of Verrucofortine remain challenging due to its complex structure and limited natural sources. However, advances in synthetic chemistry have made it possible to produce this compound in sufficient quantities for research purposes. Researchers are continuously refining synthetic routes to improve yield and purity, which is crucial for both preclinical and clinical studies.
In conclusion, Verrucofortine (CAS No. 113706-21-1) is a promising natural product with significant potential in pharmaceutical applications. Its unique biochemical properties and diverse biological activities make it an attractive candidate for further development. As research continues to uncover new insights into its mechanisms of action, Verrucofortine may emerge as a valuable therapeutic agent in addressing various human diseases.
113706-21-1 (Verrucofortine) Related Products
- 1326921-94-1(1-(4-{4-[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethan-1-one)
- 1805588-38-8(3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid)
- 2089518-76-1((3-Azidoazetidin-1-yl)(6-chloropyridin-3-yl)methanone)
- 90226-50-9(2-amino-1-ethylcyclohexan-1-ol)
- 2167257-61-4(3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea)
- 2228146-96-9(2-(3-methoxy-4-nitrophenyl)-2-oxoacetic acid)
- 2229190-16-1(2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine)
- 4115-21-3((E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide)
- 2172356-57-7(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbutanoic acid)
- 109205-43-8(1-((2R,6S)-6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1h,3h)-dione)




